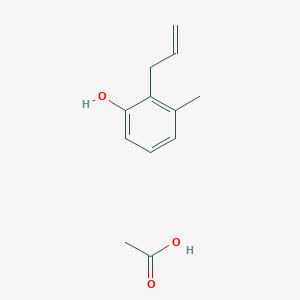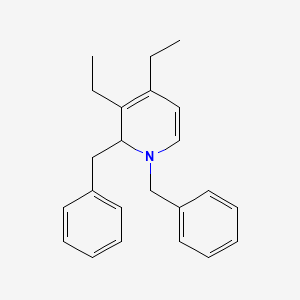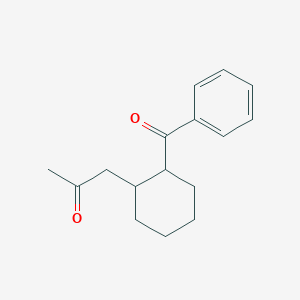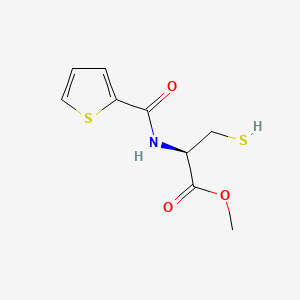![molecular formula C7H8O3 B14618646 (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione CAS No. 59014-44-7](/img/structure/B14618646.png)
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,7S)-4-oxabicyclo[510]octane-3,5-dione is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure through a sequence of reactions . The reaction conditions often include the use of terminal aryl alkynes and a flexible NHC-based pincer ligand, which helps in the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes can be applied to scale up the production. The use of high-yield catalysts and optimized reaction conditions are crucial for industrial applications.
化学反応の分析
Types of Reactions
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield more oxidized derivatives, while reduction can produce more saturated bicyclic compounds.
科学的研究の応用
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism of action of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include the modulation of enzyme activity or receptor signaling, which can result in changes in cellular processes.
類似化合物との比較
Similar Compounds
Uniqueness
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
特性
CAS番号 |
59014-44-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione |
InChI |
InChI=1S/C7H8O3/c8-6-2-4-1-5(4)3-7(9)10-6/h4-5H,1-3H2/t4-,5+ |
InChIキー |
GBCIXKPVXCTYQY-SYDPRGILSA-N |
異性体SMILES |
C1[C@H]2[C@@H]1CC(=O)OC(=O)C2 |
正規SMILES |
C1C2C1CC(=O)OC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



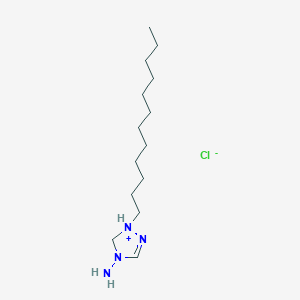
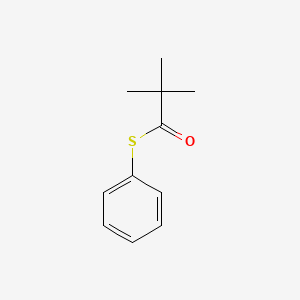
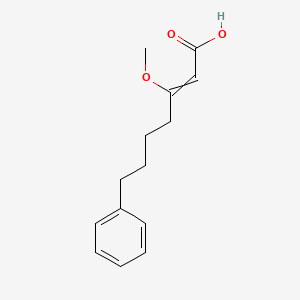

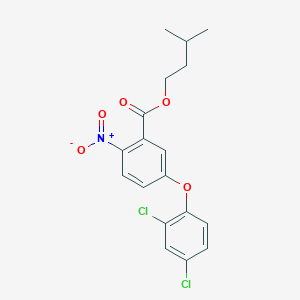
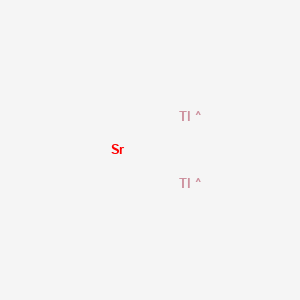
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
